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Compound Name: Anticancer agent 211

Cat. No.: B1664480 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary
Anticancer Agent 211 is a novel, potent, and selective small-molecule inhibitor of the BRAF

V600E mutant kinase, a key driver in several human cancers, including melanoma, colorectal,

and thyroid cancers.[1][2] Constitutive activation of the MAPK/ERK signaling pathway due to

this mutation leads to uncontrolled cell proliferation and survival.[3][4] Agent 211 and its

derivatives (211-A and 211-B) are designed to specifically target this oncogenic driver, offering

a promising therapeutic strategy. This document provides a comprehensive technical overview

of the preclinical data, experimental protocols, and mechanism of action for this series of

compounds.

Quantitative Data Presentation
The following tables summarize the in vitro and in vivo activities of Anticancer Agent 211 and

its derivatives.

Table 2.1: In Vitro Kinase Inhibitory Activity (IC50, nM)

This table presents the half-maximal inhibitory concentration (IC50) of the compounds against

the target kinase (BRAF V600E), a related wild-type kinase (CRAF), and an unrelated kinase

(EGFR) to demonstrate selectivity.
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Compound BRAF V600E (nM)
CRAF (Wild-Type)
(nM)

EGFR (nM)

Agent 211 15 250 >10,000

Derivative 211-A 8 180 >10,000

Derivative 211-B 25 450 >10,000

Vemurafenib (Control) 31 48 >10,000

Data represent the mean of three independent experiments.

Table 2.2: In Vitro Cell Proliferation Inhibition (IC50, nM)

This table shows the potency of the compounds in inhibiting the growth of human cancer cell

lines with different BRAF mutation statuses.[5][6]

Compound
A375 (Melanoma,
BRAF V600E)

HT-29 (Colorectal,
BRAF V600E)

HCT116
(Colorectal, BRAF
WT)

Agent 211 45 80 >15,000

Derivative 211-A 22 45 >15,000

Derivative 211-B 68 110 >15,000

Vemurafenib (Control) 55 95 >15,000

Cell viability was assessed after 72 hours of continuous exposure to the compound.

Table 2.3: In Vivo Efficacy in A375 Xenograft Model

This table summarizes the antitumor activity of the compounds in a mouse xenograft model

using the A375 melanoma cell line.[7][8]
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Compound (Dose)
Tumor Growth Inhibition
(TGI, %)

Body Weight Change (%)

Agent 211 (50 mg/kg, oral,

daily)
85 -2.5

Derivative 211-A (50 mg/kg,

oral, daily)
92 -1.8

Derivative 211-B (50 mg/kg,

oral, daily)
78 -3.1

Vehicle Control 0 +1.5

TGI was calculated at the end of the 21-day study period.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Kinase Inhibition Assay
Objective: To determine the IC50 values of test compounds against specific kinase enzymes.

Methodology:

Assay Format: A radiometric filter-binding assay using [γ-33P]-ATP was employed.

Reagents: Recombinant human BRAF V600E, CRAF, and EGFR kinases; inactive MEK1 as

substrate; [γ-33P]-ATP; kinase reaction buffer (25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM

DTT).

Procedure:

Test compounds were serially diluted in DMSO and added to a 96-well plate.

Kinase, substrate, and buffer were added to the wells and pre-incubated for 10 minutes at

room temperature.
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The reaction was initiated by adding [γ-33P]-ATP.

The reaction was allowed to proceed for 60 minutes at 30°C.

The reaction was stopped by the addition of 3% phosphoric acid.

The reaction mixture was transferred to a phosphocellulose filter plate, which was then

washed to remove unincorporated ATP.

The radioactivity retained on the filter, corresponding to the phosphorylated substrate, was

measured using a scintillation counter.

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-

parameter logistic equation using GraphPad Prism software.

Cell Proliferation Assay
Objective: To measure the effect of test compounds on the proliferation of cancer cell lines.

Methodology:

Assay Format: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Cell Lines: A375 (BRAF V600E), HT-29 (BRAF V600E), HCT116 (BRAF WT).

Procedure:

Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed

to adhere overnight.

Compounds were serially diluted and added to the cells. A DMSO-only well served as a

vehicle control.

Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

After incubation, CellTiter-Glo® reagent was added to each well according to the

manufacturer's protocol.
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The plate was shaken for 2 minutes and then incubated at room temperature for 10

minutes to stabilize the luminescent signal.

Luminescence was read using a plate reader.

Data Analysis: The percentage of cell viability relative to the vehicle control was calculated.

IC50 values were determined from dose-response curves using non-linear regression

analysis.

In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of test compounds in a mouse model.

Methodology:

Animal Model: Female athymic nude mice (6-8 weeks old).

Cell Line: A375 human melanoma cells.

Procedure:

A suspension of 5 x 10^6 A375 cells in Matrigel was subcutaneously injected into the right

flank of each mouse.

Tumors were allowed to grow to an average volume of 150-200 mm³.

Mice were randomized into treatment groups (n=8 per group).

Compounds were formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and

administered orally once daily for 21 days.

Tumor volume and body weight were measured twice weekly. Tumor volume was

calculated using the formula: (Length x Width²)/2.

Data Analysis: Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean tumor

volume of treated group at end / Mean tumor volume of control group at end)] x 100.

Western Blot Analysis
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Objective: To confirm the inhibition of the MAPK signaling pathway in treated cells.

Methodology:

Procedure:

A375 cells were treated with test compounds at various concentrations for 2 hours.

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

Protein concentration was determined using a BCA assay.

Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a

PVDF membrane.

The membrane was blocked and then incubated with primary antibodies against phospho-

ERK, total ERK, and a loading control (e.g., β-Actin).

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

The signal was detected using an enhanced chemiluminescence (ECL) substrate and

imaged.

Analysis: The intensity of the phospho-ERK band was normalized to the total ERK band to

assess the degree of pathway inhibition.

Visualizations: Pathways and Workflows
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Caption: The MAPK/ERK signaling pathway and the inhibitory action of Anticancer Agent 211.
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Caption: A typical workflow for kinase inhibitor drug discovery and development.
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Caption: The experimental workflow for the in vivo mouse xenograft efficacy study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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